Cas no 1649954-01-7 (3-(4-iodophenyl)oxetan-3-ol)

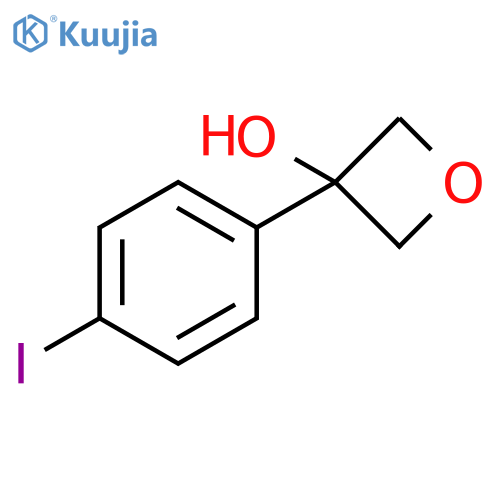

3-(4-iodophenyl)oxetan-3-ol structure

商品名:3-(4-iodophenyl)oxetan-3-ol

CAS番号:1649954-01-7

MF:C9H9IO2

メガワット:276.071035146713

CID:5102493

3-(4-iodophenyl)oxetan-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-Oxetanol, 3-(4-iodophenyl)-

- 3-(4-iodophenyl)oxetan-3-ol

-

- インチ: 1S/C9H9IO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2

- InChIKey: RSOYSSWJZDUHOP-UHFFFAOYSA-N

- ほほえんだ: O1CC(C2=CC=C(I)C=C2)(O)C1

3-(4-iodophenyl)oxetan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-250MG |

3-(4-iodophenyl)oxetan-3-ol |

1649954-01-7 | 95% | 250MG |

¥ 1,452.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-10G |

3-(4-iodophenyl)oxetan-3-ol |

1649954-01-7 | 95% | 10g |

¥ 18,150.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-5G |

3-(4-iodophenyl)oxetan-3-ol |

1649954-01-7 | 95% | 5g |

¥ 10,890.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-500MG |

3-(4-iodophenyl)oxetan-3-ol |

1649954-01-7 | 95% | 500MG |

¥ 2,422.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-100MG |

3-(4-iodophenyl)oxetan-3-ol |

1649954-01-7 | 95% | 100MG |

¥ 910.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL850-1G |

3-(4-iodophenyl)oxetan-3-ol |

1649954-01-7 | 95% | 1g |

¥ 3,630.00 | 2023-04-14 |

3-(4-iodophenyl)oxetan-3-ol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1649954-01-7 (3-(4-iodophenyl)oxetan-3-ol) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2039-76-1(3-Acetylphenanthrene)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量